molecular formula C28H28N4O6 B7704433 ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate

ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate

カタログ番号 B7704433
分子量: 516.5 g/mol
InChIキー: WIOIWGCOFRWMAN-STBIYBPSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate, also known as E7046, is a novel small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a protein that plays a crucial role in the regulation of immune cells, including macrophages, which are important in fighting infections and cancer. E7046 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用機序

Ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate works by inhibiting the activity of CSF1R, which is expressed on the surface of macrophages and other immune cells. By blocking CSF1R, this compound prevents the activation and survival of tumor-associated macrophages, which are known to promote tumor growth and metastasis. This compound also enhances the anti-tumor immune response by increasing the infiltration of T cells into the tumor microenvironment.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of CSF1R signaling, reduction of tumor-associated macrophages, and enhancement of the anti-tumor immune response. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

実験室実験の利点と制限

One advantage of ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate is its specificity for CSF1R, which makes it a promising therapeutic target for cancer treatment. Another advantage is its ability to enhance the anti-tumor immune response, which may improve the efficacy of other cancer therapies. However, one limitation of this compound is its potential to cause immunosuppression, which may increase the risk of infections and other adverse events.

将来の方向性

There are several future directions for research on ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate. One direction is to further investigate its mechanism of action and its effects on the tumor microenvironment. Another direction is to evaluate its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, future studies may focus on identifying biomarkers that can predict response to this compound and developing strategies to overcome resistance to the drug.

合成法

The synthesis method for ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate involves several steps, including the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-formamidobenzoate. This intermediate is then reacted with N-methylpiperidin-4-amine to form this compound. The final product is obtained through purification using chromatography techniques.

科学的研究の応用

Ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells, as well as to reduce the number of tumor-associated macrophages. This compound has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy.

特性

IUPAC Name

ethyl 4-[[2-oxo-2-[(2E)-2-[[4-[2-oxo-2-(1-phenylethylamino)ethoxy]phenyl]methylidene]hydrazinyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O6/c1-3-37-28(36)22-11-13-23(14-12-22)31-26(34)27(35)32-29-17-20-9-15-24(16-10-20)38-18-25(33)30-19(2)21-7-5-4-6-8-21/h4-17,19H,3,18H2,1-2H3,(H,30,33)(H,31,34)(H,32,35)/b29-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOIWGCOFRWMAN-STBIYBPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。